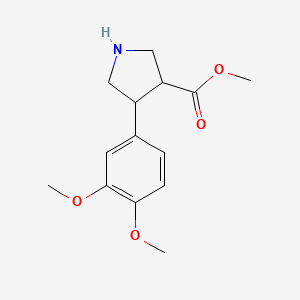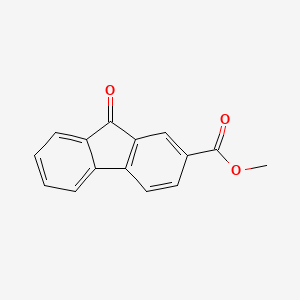
3-(Pyrazin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrazin-2-yl)butan-2-ol is a heterocyclic organic compound featuring a pyrazine ring attached to a butanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with butanol derivatives under specific conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This reaction is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the desired pyrazine-butanol structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira cross-coupling reactions, followed by purification processes to ensure the compound’s stability and purity . The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: 3-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
科学的研究の応用
3-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique electronic and optical properties
作用機序
The mechanism by which 3-(Pyrazin-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Similar Compounds:
Pyrazine: A simpler analog with a similar ring structure but lacking the butanol moiety.
3-(Pyrazin-2-yl)propan-2-ol: A closely related compound with a shorter carbon chain.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar pyrazine rings but different functional groups.
Uniqueness: this compound is unique due to its specific combination of a pyrazine ring and a butanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
3-pyrazin-2-ylbutan-2-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(7(2)11)8-5-9-3-4-10-8/h3-7,11H,1-2H3 |
InChIキー |
RXXNFZULICKGDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=CN=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)



